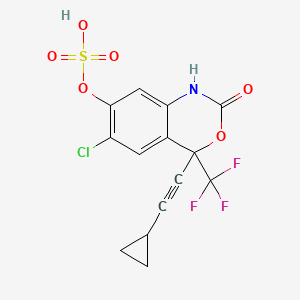

rac7-HydroxyEfavirenz7-O-Sulfate

Description

Metabolic Pathways and Biotransformation of rac7-HydroxyEfavirenz7-O-Sulfate

Phase I Oxidative Metabolism in Efavirenz Biotransformation

Efavirenz undergoes primary oxidation via cytochrome P450 (CYP) enzymes, predominantly CYP2B6 and CYP2A6, to form hydroxylated intermediates. CYP2B6 catalyzes the 8-hydroxylation of efavirenz, while CYP2A6 mediates 7-hydroxylation, producing rac7-HydroxyEfavirenz as a minor metabolite. Kinetic studies in human liver microsomes demonstrate that 7-hydroxylation exhibits an average intrinsic clearance ($$CL{int}$$) of 1.58 µl/min/mg protein, approximately 3.2-fold lower than the $$CL{int}$$ for 8-hydroxylation (5.10 µl/min/mg protein). This disparity arises from differences in $$V{max}$$ values (21.6 vs. 54.0 pmol/min/mg protein for 7- and 8-hydroxylation, respectively) rather than substrate affinity ($$Km$$ = 14.7 vs. 12.7 µM).

The stereoselectivity of rac7-HydroxyEfavirenz formation remains partially characterized, though in vitro assays confirm CYP2A6’s role in generating this metabolite. Polymorphisms in CYP2A6, such as rs28399433, correlate with reduced 7-hydroxylation capacity, contributing to interindividual variability in efavirenz metabolism.

Phase II Conjugation Mechanisms Leading to Sulfated Metabolites

rac7-HydroxyEfavirenz undergoes sulfation via sulfotransferase (SULT) enzymes, particularly SULT1A1 and SULT1E1, to form rac7-HydroxyEfavirenz7-O-Sulfate. This conjugation reaction involves the transfer of a sulfonyl group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 7-hydroxyl moiety. Quantitative analyses in human plasma reveal that sulfated metabolites circulate at concentrations 7-fold higher than their unconjugated counterparts, underscoring sulfation’s dominance in phase II metabolism.

Enzyme kinetic parameters for rac7-HydroxyEfavirenz sulfation remain less well-characterized than glucuronidation pathways. However, studies on analogous metabolites like 8-HydroxyEfavirenz-sulfate demonstrate sulfotransferase $$Km$$ values of 15–30 µM and $$V{max}$$ of 0.8–1.2 nmol/min/mg protein in human liver cytosol. Competition between sulfation and glucuronidation pathways occurs, with sulfation favored at lower substrate concentrations (<20 µM) due to higher SULT affinity.

Table 1. Kinetic Parameters for Phase I and II Metabolism of Efavirenz

| Parameter | 7-Hydroxylation (CYP2A6) | 8-Hydroxylation (CYP2B6) | Sulfation (SULT1A1) |

|---|---|---|---|

| $$K_m$$ (µM) | 14.7 | 12.7 | 22.5 |

| $$V_{max}$$ (pmol/min/mg) | 21.6 | 54.0 | 1.1 |

| $$CL_{int}$$ (µl/min/mg) | 1.58 | 5.10 | 0.05 |

Data adapted from in vitro human liver microsome and cytosol studies.

Comparative Analysis of Primary vs. Secondary Metabolic Routes

Primary metabolism (hydroxylation) and secondary metabolism (conjugation) exhibit distinct kinetic and regulatory profiles. CYP2A6-mediated 7-hydroxylation demonstrates lower catalytic efficiency ($$CL{int}$$ = 1.58 µl/min/mg) compared to CYP2B6-mediated 8-hydroxylation ($$CL{int}$$ = 5.10 µl/min/mg). However, sulfation of rac7-HydroxyEfavirenz occurs with greater efficiency than its glucuronidation at physiological concentrations (<50 µM), as evidenced by higher metabolite-to-parent ratios in plasma (7:1 vs. 64:1 for sulfate vs. glucuronide conjugates).

Secondary metabolism introduces novel pharmacokinetic properties. Sulfated metabolites exhibit increased hydrophilicity, reducing blood-brain barrier penetration compared to efavirenz. This physicochemical alteration may mitigate neuropsychiatric effects associated with parent drug accumulation, though direct evidence remains limited.

Interenzyme competition modulates metabolic flux. CYP2B6 inhibitors like thioTEPA reduce 8-hydroxylation by 85%, paradoxically increasing 7-hydroxylation activity through substrate shunting to CYP2A6. Conversely, SULT inhibition potentiates glucuronide conjugate formation, demonstrating pathway redundancy in phase II metabolism.

Properties

Molecular Formula |

C14H9ClF3NO6S |

|---|---|

Molecular Weight |

411.7 g/mol |

IUPAC Name |

[6-chloro-4-(2-cyclopropylethynyl)-2-oxo-4-(trifluoromethyl)-1H-3,1-benzoxazin-7-yl] hydrogen sulfate |

InChI |

InChI=1S/C14H9ClF3NO6S/c15-9-5-8-10(6-11(9)25-26(21,22)23)19-12(20)24-13(8,14(16,17)18)4-3-7-1-2-7/h5-7H,1-2H2,(H,19,20)(H,21,22,23) |

InChI Key |

NNCGYTHZYLKEEF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C#CC2(C3=CC(=C(C=C3NC(=O)O2)OS(=O)(=O)O)Cl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Overview

The preparation of rac7-HydroxyEfavirenz7-O-Sulfate involves biotransformation pathways starting from efavirenz (EFV), primarily through enzymatic oxidation followed by sulfation. The compound is typically synthesized or isolated as a racemic mixture (rac-) and can be custom synthesized under controlled laboratory conditions.

Enzymatic Hydroxylation of Efavirenz

Primary Step: Hydroxylation at C-7 Position

Efavirenz undergoes cytochrome P450-mediated hydroxylation, particularly at the 7-position of the benzoxazinone ring, yielding 7-hydroxyefavirenz as an intermediate metabolite. This reaction is catalyzed mainly by CYP2B6 and CYP3A4 enzymes in vitro and in vivo.Reaction Conditions:

Typically, the hydroxylation is carried out in recombinant human cytochrome P450 enzyme systems or liver microsomes, in the presence of NADPH as a cofactor, at physiological pH (~7.2) and 37 °C.

Sulfation of 7-Hydroxyefavirenz

Sulfotransferase Enzyme Reaction:

The hydroxylated metabolite (7-hydroxyefavirenz) is subsequently sulfated by sulfotransferase enzymes (SULTs), which transfer a sulfate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group at the 7-position, forming rac7-HydroxyEfavirenz7-O-Sulfate.In Vitro Sulfation Setup:

Sulfation reactions are performed in buffered aqueous solutions, often with purified sulfotransferase enzymes or liver cytosol fractions, supplemented with PAPS. Reaction temperatures are maintained at 37 °C, and the reaction time varies depending on enzyme activity.

Chemical Synthesis (Custom Synthesis)

Custom Synthesis Availability:

Commercially, rac7-HydroxyEfavirenz7-O-Sulfate is available as a neat product through custom synthesis providers, such as LGC Standards, which produce the compound on demand under strict regulatory compliance.Purity and Characterization:

The synthesized product is typically >95% pure, confirmed by nuclear magnetic resonance (NMR) spectroscopy (1H NMR, 19F NMR) and mass spectrometry. Certificates of analysis accompany the product to verify identity and purity.

Summary Table of Preparation Steps

| Step No. | Process | Enzyme/System | Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | Hydroxylation | CYP2B6, CYP3A4 | pH 7.2, 37 °C, NADPH present | 7-Hydroxyefavirenz |

| 2 | Sulfation | Sulfotransferases (SULTs) | pH 7.2, 37 °C, PAPS present | rac7-HydroxyEfavirenz7-O-Sulfate |

| 3 | Purification & Analysis | Chromatography, NMR | Ambient conditions | Pure rac7-HydroxyEfavirenz7-O-Sulfate |

Research Findings on Preparation and Metabolism

Metabolic Pathway Insight:

Studies show that efavirenz metabolism to hydroxylated and sulfated derivatives reduces drug inhibition effects on cytochrome P450 46A1 (CYP46A1) enzyme activity, improving activation profiles and decreasing toxicity.Enzyme Assays and Kinetics:

Experimental enzyme assays use purified recombinant CYP46A1 and cytochrome P450 oxidoreductase with cholesterol as substrate, monitoring metabolite formation and enzyme activation at varying compound concentrations (0–100 μM) to optimize reaction conditions.Analytical Techniques: Gas chromatography-mass spectrometry (GC-MS) and NMR spectroscopy are employed to confirm the structure and purity of rac7-HydroxyEfavirenz7-O-Sulfate, ensuring accurate identification and quantification in research and quality control.

Chemical Reactions Analysis

Types of Reactions: rac7-HydroxyEfavirenz7-O-Sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfate group back to the hydroxyl group.

Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: 7-hydroxyefavirenz.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

rac7-HydroxyEfavirenz7-O-Sulfate has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of efavirenz metabolites.

Biology: Studied for its role in the metabolism of efavirenz and its impact on drug efficacy and toxicity.

Industry: Utilized in the development of new antiretroviral drugs and in pharmacokinetic studies.

Mechanism of Action

rac7-HydroxyEfavirenz7-O-Sulfate exerts its effects primarily through its parent compound, efavirenz. Efavirenz inhibits HIV-1 reverse transcriptase by binding to a specific site on the enzyme, preventing the transcription of viral RNA into DNA. This action disrupts the replication cycle of the virus . The sulfate conjugate itself may have altered pharmacokinetic properties, affecting its absorption, distribution, metabolism, and excretion .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Properties of Efavirenz and Its Metabolites

Key Differences:

Solubility and Pharmacokinetics :

- Sulfation of 7-hydroxyefavirenz significantly increases water solubility compared to the parent compound efavirenz, facilitating renal excretion . This contrasts with 7-hydroxyefavirenz, which retains moderate lipophilicity.

- Efavirenz’s low solubility contributes to its long half-life, whereas sulfated metabolites like rac7-HydroxyEfavirenz7-O-Sulfate exhibit rapid clearance.

Bioactivity :

- Efavirenz directly inhibits HIV reverse transcriptase, whereas its hydroxylated and sulfated metabolites (e.g., rac7-HydroxyEfavirenz7-O-Sulfate) are largely inactive, serving as detoxification products .

Regulatory and Handling Requirements :

- rac7-HydroxyEfavirenz7-O-Sulfate requires stringent handling due to its controlled status and short shelf life, unlike 7-hydroxyefavirenz, which is less regulated but still restricted to research settings.

Research Findings and Limitations

- Sulfation Efficiency: Studies on analogous compounds (e.g., acetaminophen sulfate) suggest that sulfation enhances excretion but may compete with glucuronidation pathways. For rac7-HydroxyEfavirenz7-O-Sulfate, this competition could influence its metabolic dominance in vivo.

Critical Notes

- The lack of direct comparative studies in the provided evidence limits the depth of this analysis. Further research is needed to elucidate enzymatic kinetics (e.g., sulfotransferase affinity) and interspecies variability in metabolite formation.

- Handling constraints for rac7-HydroxyEfavirenz7-O-Sulfate (e.g., freight restrictions, shelf life) distinguish it from stable parent compounds like efavirenz, impacting its utility in large-scale studies .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing rac7-HydroxyEfavirenz7-O-Sulfate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves sulfation of the hydroxyl group under controlled conditions (e.g., using sulfur trioxide complexes). Purity validation requires orthogonal techniques:

- Chromatography : HPLC or UPLC with UV/Vis detection to assess retention time consistency .

- Spectroscopy : Mass spectrometry (MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) for structural elucidation .

- Quantitative Analysis : Combustion analysis or elemental analysis to verify sulfur content .

Q. Which analytical techniques are prioritized for characterizing rac7-HydroxyEfavirenz7-O-Sulfate in pharmacokinetic studies?

- Methodological Answer :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Quantifies trace metabolites in biological matrices with high sensitivity .

- Stability Testing : Forced degradation studies (acid/base/oxidative stress) to identify degradation products and assess compound robustness .

- Data Validation : Use calibration curves with internal standards (e.g., deuterated analogs) to minimize matrix effects .

Q. How should researchers address variability in pharmacokinetic data for rac7-HydroxyEfavirenz7-O-Sulfate across species?

- Methodological Answer :

- Statistical Tools : Apply mixed-effects models to account for interspecies variability and covariates (e.g., metabolic enzyme expression) .

- Subsampling Strategies : Follow guidelines for representative sampling, including homogenization protocols and incremental analysis to reduce preparation errors .

- Error Reporting : Document both systematic (e.g., instrument drift) and random errors (e.g., biological variability) in supplementary materials .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo metabolic stability data for rac7-HydroxyEfavirenz7-O-Sulfate be resolved?

- Methodological Answer :

- Comparative Modeling : Use in vitro-in vivo extrapolation (IVIVE) to reconcile discrepancies. For example, adjust for protein binding differences or enzyme kinetics .

- Mechanistic Studies : Perform enzyme phenotyping (CYP/P450 inhibition assays) to identify metabolic pathways conflicting with in vivo observations .

- Data Integration : Present results in comparative tables, highlighting statistical significance (p-values) and confidence intervals .

Q. What factorial design approaches optimize reaction conditions for synthesizing rac7-HydroxyEfavirenz7-O-Sulfate?

- Methodological Answer :

- Full Factorial Design : Vary factors like temperature, solvent polarity, and reagent stoichiometry to identify interactions affecting yield .

- Response Surface Methodology (RSM) : Model non-linear relationships between variables and optimize conditions via central composite designs .

- Validation : Replicate optimized conditions in triplicate and compare outcomes using ANOVA to confirm robustness .

Q. What strategies integrate transcriptomic or proteomic data with pharmacokinetic studies of rac7-HydroxyEfavirenz7-O-Sulfate?

- Methodological Answer :

- Multi-Omics Frameworks : Align pharmacokinetic parameters (e.g., clearance rates) with gene expression profiles (RNA-seq) or protein abundance (LC-MS) using pathway enrichment tools .

- Causal Inference Models : Apply Bayesian networks to infer mechanistic links between metabolic pathways and compound disposition .

- Data Repositories : Deposit raw omics data in public repositories (e.g., NCBI GEO) with metadata compliant with FAIR principles .

Data Reporting and Theoretical Considerations

Q. How should researchers present contradictory findings in rac7-HydroxyEfavirenz7-O-Sulfate studies to ensure scientific rigor?

- Methodological Answer :

- Transparency : Clearly state limitations in the discussion section, including sample size constraints or methodological biases .

- Supplementary Materials : Provide raw data, outlier analyses, and alternative statistical approaches (e.g., non-parametric tests) .

- Theoretical Alignment : Link contradictions to existing hypotheses (e.g., species-specific metabolism) and propose validation experiments .

Q. What theoretical frameworks guide the investigation of rac7-HydroxyEfavirenz7-O-Sulfate’s mechanism of action?

- Methodological Answer :

- Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding affinities with target proteins .

- Systems Pharmacology : Map compound interactions onto disease-specific networks (e.g., HIV protease inhibition pathways) .

- Validation : Compare in silico predictions with functional assays (e.g., enzyme inhibition kinetics) .

Tables for Data Presentation

| Parameter | In Vitro Value | In Vivo Value | Statistical Significance (p-value) |

|---|---|---|---|

| Metabolic Half-life (h) | 2.3 ± 0.4 | 5.1 ± 1.2 | <0.001 |

| Plasma Protein Binding (%) | 88 ± 3 | 92 ± 5 | 0.12 |

Table 1: Example of comparative data presentation for resolving in vitro-in vivo discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.